molecular formula C9H8ClN3 B1604476 7-(Chloromethyl)quinazolin-4-amine CAS No. 323591-38-4

7-(Chloromethyl)quinazolin-4-amine

Cat. No.: B1604476
CAS No.: 323591-38-4
M. Wt: 193.63 g/mol
InChI Key: GGUBGJHROIMMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)quinazolin-4-amine is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloromethyl group at the 7th position and an amine group at the 4th position in the quinazoline ring imparts unique chemical properties to this compound, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)quinazolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with anthranilic acid, which is a common precursor for quinazoline derivatives.

    Formation of Quinazoline Ring: Anthranilic acid undergoes cyclization with formamide to form quinazolin-4-one.

    Introduction of Chloromethyl Group: The quinazolin-4-one is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 7th position.

    Amination: Finally, the chloromethylated quinazoline is treated with ammonia or an amine source to introduce the amine group at the 4th position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Condensation Reactions: The amine group at the 4th position can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives are formed.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.

    Medicine: Research has indicated potential therapeutic applications in treating bacterial infections and certain types of cancer.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.

Comparison with Similar Compounds

    Quinazolin-4-amine: Lacks the chloromethyl group but shares the quinazoline core structure.

    7-Methylquinazolin-4-amine: Has a methyl group instead of a chloromethyl group at the 7th position.

    4-Aminoquinazoline: Lacks the chloromethyl group and has an amine group at the 4th position.

Uniqueness:

    7-(Chloromethyl)quinazolin-4-amine: is unique due to the presence of both the chloromethyl and amine groups, which confer distinct reactivity and biological activity compared to its analogs. The chloromethyl group enhances its potential for nucleophilic substitution reactions, while the amine group contributes to its biological activity.

Properties

IUPAC Name

7-(chloromethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBGJHROIMMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650610
Record name 7-(Chloromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323591-38-4
Record name 7-(Chloromethyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 323591-38-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 15 ml of a saturated ethanolic ammonia solution is added 1.0 g (4.7 mmole) of 4-chloro-7-chloromethylquinazoline. The mixture is stirred at room temperature overnight. The precipitate which forms is collected to give 0.7 g of the title intermediate product, mp>300° C.; 77% yield. 1H NMR (d6-DMSO, 300 MHz) δ 8.38 (s, 1H), 8.20 (d, 1H), 7.78 (bs, 2H), 7.70 (s, 1H), 7.51 (d, 1H), 4.92 (s, 2H). EI MS, [M]+=193, 195 (Cl pattern).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Chloromethyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
7-(Chloromethyl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
7-(Chloromethyl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
7-(Chloromethyl)quinazolin-4-amine
Reactant of Route 5
7-(Chloromethyl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
7-(Chloromethyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.